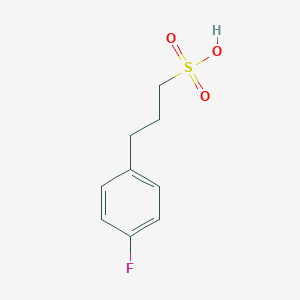

3-(4-Fluorophenyl)propane-1-sulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Fluorophenyl)propane-1-sulfonic acid is a compound that is structurally related to various sulfone and sulfonyl-containing compounds that have been studied for their chemical properties and potential applications. While the specific compound is not directly studied in the provided papers, insights can be drawn from related research. For instance, sulfone compounds have been investigated for their luminescent properties and as catalysts in chemical reactions .

Synthesis Analysis

The synthesis of related sulfone compounds involves multiple steps, including resolution of enantiomers, chromatographic separation, and chemical transformations such as hydrolysis and oxidation. For example, the nonsteroidal antiandrogen compound mentioned in paper was synthesized through the resolution of diastereomeric esters, followed by hydrolysis and oxidation to establish the absolute configuration of the active enantiomer. These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of sulfone compounds is crucial in determining their properties and reactivity. The study of di[4-(4-diphenylaminophenyl)phenyl]sulfone (DAPSF) using X-ray excited optical luminescence (XEOL) and X-ray absorption near edge structure (XANES) spectroscopy revealed that the blue luminescence of the compound is mainly related to the sulfur functional group . This suggests that the sulfonic acid group in this compound could also play a significant role in its optical properties.

Chemical Reactions Analysis

Sulfone and sulfonyl groups are known to be versatile in chemical reactions. For instance, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid has been used as a catalyst for the formylation of alcohols and amines under neat conditions . Additionally, the sulfonation of phenolic compounds has been extensively studied, providing insights into the reactivity of sulfonic acid groups and their intermediates . These studies suggest that this compound could participate in similar chemical reactions, potentially acting as an intermediate or a catalyst.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone compounds are influenced by their molecular structure. The presence of the fluorophenyl group, as seen in the antiandrogen compound , could affect the compound's polarity, solubility, and overall reactivity. The luminescent properties of DAPSF also highlight the potential for sulfone compounds to exhibit unique optical characteristics. The catalytic properties of sulfonic acids and their behavior in sulfonation reactions further demonstrate the diverse chemical properties that this compound may possess.

科学的研究の応用

Proton Exchange Membranes for Fuel Cells

Compounds containing fluorophenyl groups, such as 3-(4-Fluorophenyl)propane-1-sulfonic acid, have been extensively studied for their application in fuel cell technology. Specifically, they have been incorporated into the synthesis of proton exchange membranes (PEMs) due to their ability to facilitate high proton conductivity. For instance, Kim, Robertson, and Guiver (2008) synthesized comb-shaped poly(arylene ether sulfone)s using a sulfonated side-chain grafting unit derived from sulfonated 4-fluorobenzophenone. These polymers demonstrated high proton conductivity and are considered good candidates for PEM materials in fuel cells (Kim, Robertson, & Guiver, 2008). Similarly, Bae, Miyatake, and Watanabe (2009) developed sulfonated poly(arylene ether sulfone) block copolymers incorporating fluorenyl groups for enhanced fuel cell performance, showing high mechanical properties and proton conductivity (Bae, Miyatake, & Watanabe, 2009).

Antimicrobial Applications

Compounds derived from sulfonated fluorophenyl groups have shown potential in antimicrobial applications. Fadda, El-Mekawy, and AbdelAal (2016) synthesized novel N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups with significant antimicrobial and antifungal activities, highlighting the versatility of these compounds in biological applications (Fadda, El-Mekawy, & AbdelAal, 2016).

Advanced Polymer Synthesis

Research has also focused on the synthesis of advanced polymers incorporating sulfonated fluorophenyl units for various applications, including high-temperature operation and improved material properties. Xu, Ren, Cheng, Ma, and Wang (2013) synthesized sulfonated poly (aryl ether sulfone) containing 1, 3, 4-oxadiazole as proton exchange membranes for medium-high temperature fuel cells, showing excellent thermal, dimensional, and oxidative stability, along with low methanol diffusion coefficient (Xu, Ren, Cheng, Ma, & Wang, 2013).

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorophenylboronic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .

特性

IUPAC Name |

3-(4-fluorophenyl)propane-1-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO3S/c10-9-5-3-8(4-6-9)2-1-7-14(11,12)13/h3-6H,1-2,7H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQHSGVLXLYLMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCS(=O)(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627945 |

Source

|

| Record name | 3-(4-Fluorophenyl)propane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1223748-33-1 |

Source

|

| Record name | 3-(4-Fluorophenyl)propane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-6-bromothiazolo[4,5-B]pyrazine](/img/structure/B111169.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B111259.png)